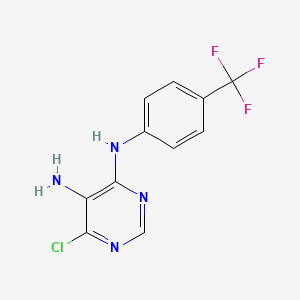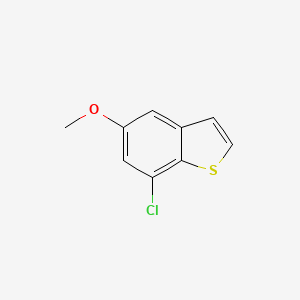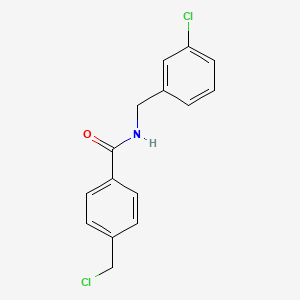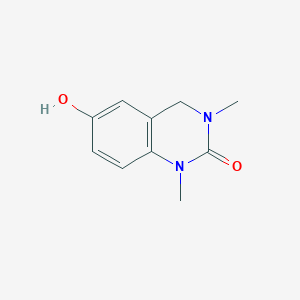
6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method involves the reaction of anthranilic acid with formamide under acidic conditions to form the quinazolinone core. Subsequent methylation and hydroxylation steps yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities .
科学的研究の応用
6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. Additionally, it may interact with DNA and proteins, leading to its anticancer and antibacterial effects .
類似化合物との比較
Similar Compounds
Quinazolin-4(3H)-one: A parent compound with similar biological activities.
2-methyl-4H-quinazolin-4-one: Another derivative with distinct pharmacological properties.
4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one: A related compound with different substituents.
Uniqueness
6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazolinone derivatives .
特性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-11-6-7-5-8(13)3-4-9(7)12(2)10(11)14/h3-5,13H,6H2,1-2H3 |
InChIキー |
NWPHCVUQLCNGFB-UHFFFAOYSA-N |
正規SMILES |
CN1CC2=C(C=CC(=C2)O)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


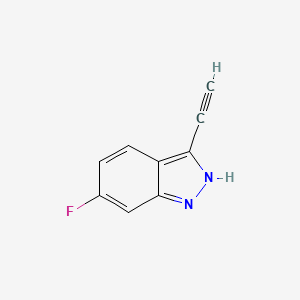
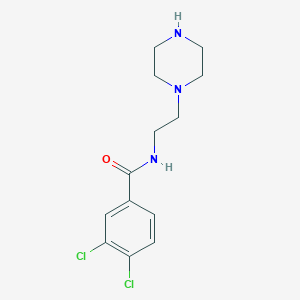
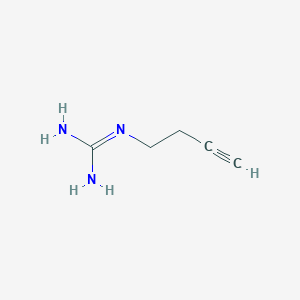
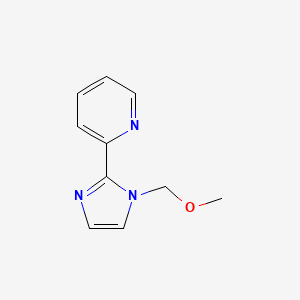
![1-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B13883070.png)
![2-[(Benzylamino)methyl]-4-methylaniline](/img/structure/B13883078.png)
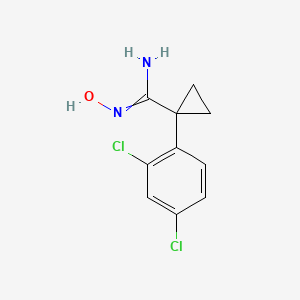
![5-[(Pyridin-2-yl)oxy]naphthalen-2-amine](/img/structure/B13883083.png)


